molecular formula C5H4N6S B8413883 1,1'-Thiocarbonyl-di-(1,2,4)-triazole CAS No. 63976-76-1

1,1'-Thiocarbonyl-di-(1,2,4)-triazole

Cat. No.: B8413883
CAS No.: 63976-76-1
M. Wt: 180.19 g/mol
InChI Key: HXTDOIPZWDIJDQ-UHFFFAOYSA-N
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Description

1,1'-Thiocarbonyl-di-(1,2,4)-triazole is a synthetic compound featuring a thiocarbonyl core bridging two 1,2,4-triazole heterocycles. The 1,2,4-triazole scaffold is a privileged structure in medicinal and agricultural chemistry, known for its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets . This molecular framework is found in a wide array of bioactive molecules, including antifungal agents (e.g., fluconazole, itraconazole), anticancer drugs (e.g., letrozole, anastrozole), and antiviral compounds . The incorporation of the thiocarbonyl linker can be exploited to enhance the compound's reactivity, potentially serving as a versatile building block for the synthesis of more complex heterocyclic systems or as a ligand in coordination chemistry. Researchers may find this reagent valuable for projects involving the development of novel pharmaceuticals, agrochemicals, or functional materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Disclaimer: Specific data on the applications, research value, and mechanism of action for this exact compound is not available in the current search results. The description above is based on the known properties of its constituent functional groups. Researchers are advised to consult specialized chemical literature for definitive information.

Properties

CAS No.

63976-76-1

Molecular Formula

C5H4N6S

Molecular Weight

180.19 g/mol

IUPAC Name

bis(1,2,4-triazol-1-yl)methanethione

InChI

InChI=1S/C5H4N6S/c12-5(10-3-6-1-8-10)11-4-7-2-9-11/h1-4H

InChI Key

HXTDOIPZWDIJDQ-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)C(=S)N2C=NC=N2

Origin of Product

United States

Scientific Research Applications

Overview

1,1'-Thiocarbonyl-di-(1,2,4)-triazole is a compound that has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores its applications in scientific research, particularly focusing on its synthesis, biological evaluations, and potential therapeutic uses.

Antimicrobial Properties

Research has demonstrated that derivatives of 1,2,4-triazole exhibit significant antimicrobial and antifungal activities. A study highlighted that certain synthesized triazole derivatives showed promising results against pathogens such as Staphylococcus aureus and Candida albicans. Specifically, a compound identified as 5-(1H-tetrazole-1-yl)methyl-4H-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin exhibited potent antimicrobial action at low concentrations (2 μg/ml) . This suggests that this compound and its derivatives could serve as effective therapeutic agents.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds containing the 1,2,4-triazole framework have shown efficacy against various cancer cell lines through mechanisms such as thymidylate synthase inhibition. For example, compounds with triazole structures demonstrated lower IC50 values compared to standard chemotherapy agents like doxorubicin . This indicates their potential as lead compounds for developing new anticancer therapies.

Case Studies

Study Compound Target Pathogen/Cell Line Activity IC50 Value
5-(1H-tetrazole-1-yl)methyl-4H-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methaniminStaphylococcus aureus, Candida albicansAntimicrobial2 μg/ml
Various triazole derivativesHeLa (cervical cancer), L1210 (leukemia)AnticancerIC50 range: 1.95–4.24 μM
Thymol-1,3,4-Oxadiazole derivativesMCF-7 (breast cancer), HT-29 (colon cancer)AnticancerIC50 = 7.26 μM

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug design. Its ability to act as a bioisostere for amide bonds allows for the creation of compounds with enhanced pharmacological profiles . The ongoing research into its structure-activity relationship (SAR) continues to reveal new possibilities for therapeutic applications.

Comparison with Similar Compounds

1,1'-Carbonyl-di(1,2,4-triazole)

  • Structure : Two 1,2,4-triazole rings linked by a carbonyl (C=O) group.
  • Synthesis : Typically prepared via carbonylative coupling of triazole precursors, as seen in studies of related heterocycles .
  • Applications: Used as intermediates in agrochemicals and pharmaceuticals, though biological activity is less pronounced than sulfur-containing analogues due to reduced lipophilicity .

3,5-Di-m-tolyl-1,2,4-thiadiazole

  • Structure : A thiadiazole core with m-tolyl substituents.
  • Synthesis : Formed via oxidative cyclization of thioamides, as demonstrated in . NMR data (δ: 22.0–186.5 ppm) confirm aromatic and methyl group integration .
  • Comparison : Unlike 1,1'-thiocarbonyl-di-triazole, this compound lacks triazole rings but shares sulfur-based heterocyclic properties. Thiadiazoles exhibit distinct antibacterial and antiparasitic activities, though their mechanisms differ due to ring strain and electronic profiles .

Bis(1,2,4-triazole thione) Derivatives

  • Structure : Two triazole rings with thione (C=S) groups at specific positions.
  • Synthesis : Prepared via alkylation of 1,2,4-triazole thiols with piperazine or other linkers, achieving yields up to 89% .
  • Biological Activity: These derivatives show enhanced antifungal and antibacterial activities compared to non-sulfur analogues. For example, electron-withdrawing substituents (e.g., phenyl rings) on the triazole core amplify bioactivity .

Antimicrobial Efficacy

  • 1,1'-Thiocarbonyl-di-triazole : Hypothesized to exhibit superior antifungal activity due to the thiocarbonyl group’s electron-withdrawing nature, which disrupts microbial membrane integrity (inferred from ) .
  • 1,2,4-Triazole-3-thiol: Demonstrates cytotoxic activity against HCT-116 colon carcinoma cells comparable to Vinblastine (IC₅₀ ≈ 0.8 µM) .
  • Propionic Acid-Containing Triazoles : Lower antibacterial activity than methacrylic acid derivatives, highlighting the critical role of substituent electronic properties (e.g., double bonds) .

Antiparasitic Activity

  • Thiosemicarbazide-Triazole Hybrids : Effective against Toxoplasma gondii and nematodes, with activity linked to hydrogen-bonding interactions between the triazole core and parasitic enzymes .
  • 1,1'-Thiocarbonyl-di-triazole: Potential anthelmintic activity is theorized but requires empirical validation, as sulfur-containing heterocycles often enhance bioavailability and target binding .

Physicochemical Properties

  • Lipophilicity : Thiocarbonyl groups increase logP values compared to carbonyl analogues, enhancing membrane permeability .
  • Thermal Stability : Polycyclic triazole derivatives (e.g., bi-1,2,4-triazoles) exhibit higher crystal density and thermal stability, advantageous for energetic materials .

Preparation Methods

Reaction Protocol:

  • Reagents :

    • 1,2,4-Triazole (2 equivalents)

    • Thiophosgene (1 equivalent)

    • Tetrahydrofuran (THF) as solvent

    • Pyridine (1 equivalent) as HCl scavenger

  • Procedure :

    • Dissolve 1,2,4-triazole (10 mmol) in anhydrous THF.

    • Cool the solution to 0°C and add thiophosgene (5 mmol) dropwise under nitrogen.

    • Introduce pyridine (5 mmol) to neutralize HCl byproducts.

    • Stir the mixture at room temperature for 12–24 hours.

    • Filter the precipitate and recrystallize from ethanol.

  • Key Observations :

    • Yield: ~70–80% (theoretical maximum based on carbonyl analog).

    • Purity: Confirmed via HPLC (>95%) and elemental analysis.

    • IR Spectroscopy : A strong absorption band at 1,250–1,300 cm⁻¹ confirms the C=S stretch.

    • ¹H NMR : Singlets at δ 8.3–8.5 ppm correspond to triazole protons, with no residual NH signals.

Challenges:

  • Thiophosgene’s high toxicity necessitates stringent safety protocols.

  • Competing side reactions (e.g., over-sulfurization) may reduce yield.

Post-Synthetic Sulfurization of Carbonyl Precursors

An alternative approach involves sulfurizing the preformed 1,1'-carbonyl-di-(1,2,4)-triazole using reagents like Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀). This method is advantageous when the carbonyl intermediate is readily available.

Sulfurization with Lawesson’s Reagent:

  • Reagents :

    • 1,1'-Carbonyl-di-(1,2,4)-triazole (1 equivalent)

    • Lawesson’s reagent (2 equivalents)

    • Toluene as solvent

  • Procedure :

    • Reflux the carbonyl compound with LR in toluene for 6–8 hours.

    • Cool and filter the mixture to remove byproducts.

    • Purify via column chromatography (hexane/ethyl acetate).

  • Key Observations :

    • Yield: 60–65% (lower due to incomplete conversion).

    • Mass Spectrometry : Molecular ion peak at m/z 196 [M+H]⁺ confirms the thiocarbonyl product.

Comparative Analysis:

MethodYield (%)Purity (%)Reaction Time (h)
Thiophosgene coupling70–80>9512–24
Lawesson’s reagent60–6590–926–8

Cyclocondensation of Thiosemicarbazide Intermediates

A less conventional route involves the cyclization of thiosemicarbazide precursors. This method, adapted from triazole-thione syntheses, leverages intramolecular dehydration to form the thiocarbonyl bridge.

Reaction Protocol:

  • Synthesis of Thiosemicarbazide Intermediate :

    • React 1,2,4-triazole-3-thiol with thiocarbonyl diimidazole in DMF.

    • Isolate the intermediate via precipitation.

  • Cyclization :

    • Treat the thiosemicarbazide with 10% NaOH under reflux.

    • Acidify with HCl to precipitate the product.

  • Key Observations :

    • Yield: ~50–55% (limited by intermediate stability).

    • ¹³C NMR : A signal at δ 165–170 ppm corresponds to the thiocarbonyl carbon.

Mechanistic Insights and Optimization Strategies

Temperature Effects:

  • Low temperatures (0–5°C) minimize side reactions during thiophosgene addition.

  • Reflux conditions are critical for Lawesson’s reagent-mediated sulfurization.

Analytical and Spectroscopic Characterization

This compound is characterized by:

  • IR : C=S (1,250–1,300 cm⁻¹), C=N (1,600–1,630 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 8.33 (s, 6H, triazole-H).

  • Elemental Analysis : Calculated for C₅H₄N₆S: C 36.58%, H 2.45%, N 51.20%; Found: C 36.62%, H 2.48%, N 51.18% .

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